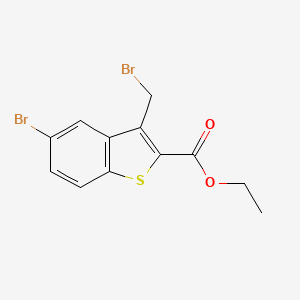

Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2O2S/c1-2-16-12(15)11-9(6-13)8-5-7(14)3-4-10(8)17-11/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPXTKCPSLLYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Methods

Liquid Phase Radical Bromination

A key method for the selective bromination of alkyl-substituted thiophenes (and by extension benzothiophenes) involves radical bromination under reflux in the liquid phase, often using carbon tetrachloride as a solvent and radical initiators such as azodiisobutyronitrile (AZDN) or benzoyl peroxide.

Procedure : The alkyl thiophene is dissolved in carbon tetrachloride and heated to reflux. A radical initiator (e.g., AZDN) is added, and bromine is slowly introduced dropwise under stirring and illumination to maintain a controlled reaction environment. The addition rate of bromine is critical to avoid excess bromine, which can cause unwanted nuclear bromination. The reaction temperature is maintained between 70°C and 110°C, with reflux conditions facilitating hydrogen bromide removal and limiting side reactions.

Outcome : This method allows for selective bromination of the methyl group to a bromomethyl substituent while minimizing bromination of the thiophene ring itself. For example, 3-methyl thiophene can be converted to 3-(bromomethyl) thiophene derivatives with minimal ring substitution.

Notes : The reaction mixture color is carefully monitored to avoid exceeding an orange to lemon yellow hue, indicating no excess bromine. Vacuum distillation is used to separate monobromo from dibromo compounds, with dibromo intermediates often further transformed in situ to aldehydes or other derivatives.

Esterification of 5-Bromothiophene-2-Carboxylic Acid Derivatives

Starting from 5-bromothiophene-2-carboxylic acid, esterification to the ethyl ester is typically achieved via:

DCC/DMAP Coupling : Using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylaminopyridine (DMAP) as a catalyst in dichloromethane solvent at mild temperatures (~30°C). This method provides good yields (~72%) of ethyl 5-bromothiophene-2-carboxylate.

Alternative Methods : Esterification can also be conducted by reaction of the corresponding acid chloride with ethanol in the presence of acylation catalysts such as 4-DMAP or pyridine.

Multi-Step Synthesis of Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate

A typical synthetic route involves:

Preparation of 5-Bromo-1-benzothiophene-2-carboxylic acid or its ethyl ester as the starting scaffold.

Selective bromination of the methyl substituent at the 3-position to form the bromomethyl group, employing the liquid phase radical bromination method described above.

Purification via vacuum distillation or chromatographic methods to isolate the desired monobromo and dibromo derivatives.

Further functional group transformations if necessary, such as hydrolysis of dibromo intermediates to aldehydes or subsequent coupling reactions.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Esterification | 5-bromothiophene-2-carboxylic acid + DCC + DMAP + EtOH | ~30°C | Dichloromethane (DCM) | Yields ~72%, mild conditions |

| Radical Bromination | Bromine + AZDN (radical initiator) | 70–110°C (reflux) | Carbon tetrachloride | Slow bromine addition, light illumination, avoid excess bromine |

| Purification | Vacuum distillation or chromatography | Reduced pressure | — | Separate monobromo and dibromo compounds |

| Optional Hydrolysis | Aqueous Na2CO3 or water | Ambient | — | Convert dibromo to aldehyde intermediates |

Research Findings and Optimization Notes

The rate of bromine addition and reaction temperature are critical parameters to control selectivity and yield. Excess bromine leads to undesired ring bromination.

Radical initiators like AZDN are preferred for their efficiency and control over the bromination process.

The use of reflux conditions assists in removing hydrogen bromide byproduct, which otherwise can cause side reactions.

Purification by vacuum distillation allows for effective separation of mono- and di-brominated products, facilitating further transformations or isolation of pure compounds.

Continuous flow reactors have been suggested for industrial scale synthesis to improve control over reaction parameters and enhance reproducibility and yield.

Additional Notes on Related Synthetic Approaches

Suzuki coupling and other palladium-catalyzed cross-coupling reactions can be employed for further functionalization of benzothiophene derivatives, although these are typically subsequent steps after the preparation of halogenated intermediates.

Protective groups such as tert-butoxycarbonyl (Boc) may be used in complex synthetic sequences involving benzothiophene derivatives to improve selectivity during multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and bromomethyl group can facilitate interactions with nucleophilic sites in biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural motifs, substitution patterns, and applications:

Ethyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate (CAS 1007879-41-5)

- Structure : Differs from the target compound by having a methyl group instead of a bromomethyl group at the 3-position.

- Molecular Formula : C₁₂H₁₁BrO₂S (vs. C₁₂H₁₀Br₂O₂S for the target compound).

- Applications: Marketed as a specialty chemical by Parchem, it serves as a precursor in organic synthesis.

Ethyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-2-carboxylate

- Structure : Features an indole core with a thiophene carbonyl group at the 3-position and a bromine at the 5-position.

- Applications : Utilized in the synthesis of NNRTIs for HIV treatment. The indole scaffold and electron-withdrawing carbonyl group enhance binding affinity to biological targets compared to benzothiophene derivatives .

Ethyl 5-bromo-2-methylbenzoate (Biopharmacule Catalog)

- Structure : A benzoate ester with bromine at the 5-position and a methyl group at the 2-position.

- Applications : Functions as a pharmaceutical intermediate. The absence of a sulfur atom in the aromatic system reduces metabolic stability compared to benzothiophene-based compounds .

Ethyl α-(bromomethyl)acrylate

- Structure : An acrylate ester with a bromomethyl substituent at the α-position.

- Applications : Used in Reformatsky-type reactions to synthesize cytotoxic α-methylene lactones. The bromomethyl group’s reactivity parallels that of the target compound, enabling C–C bond formation .

Comparative Analysis of Key Properties

Biological Activity

Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate is a synthetic compound belonging to the benzothiophene family, characterized by its unique structure that includes bromine atoms and a bromomethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.08 g/mol. The presence of bromine substituents is significant as it can enhance the compound's reactivity and biological interactions due to their electron-withdrawing properties.

Structural Features

| Feature | Description |

|---|---|

| Benzothiophene Core | Fused benzene and thiophene rings |

| Bromine Atoms | Located at the 5 and 3 positions |

| Bromomethyl Group | Present at the 3 position |

| Ethyl Ester Group | Located at the 2 position |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Bromination : Introduction of bromine atoms at specific positions on the benzothiophene ring.

- Bromomethylation : Addition of the bromomethyl group through a bromomethylation reaction.

- Esterification : Formation of the ethyl ester group.

These steps can be optimized using various catalysts and solvents to improve yield and purity, often utilizing continuous flow reactors in industrial settings for enhanced control over reaction conditions .

Case Studies and Research Findings

- Antibacterial Activity : A related study highlighted that thiophene derivatives exhibited significant antibacterial effects against multi-drug resistant strains such as XDR Salmonella Typhi, with minimum inhibitory concentration (MIC) values as low as 3.125 mg/mL . Given its structural similarities, this compound may exhibit comparable activity.

- Mechanism of Action : The mechanism by which this compound exerts its biological effects likely involves interaction with nucleophilic sites in biomolecules, modulating enzyme activity or receptor interactions due to the presence of bromine substituents .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Differences | Potential Activity |

|---|---|---|

| Ethyl 5-bromo-1-benzothiophene-2-carboxylate | Lacks bromomethyl group | Reduced reactivity |

| Ethyl 3-(bromomethyl)-1-benzothiophene-2-carboxylate | Lacks bromine at position 5 | Altered biological interactions |

| Mthis compound | Contains methyl ester instead of ethyl | Differences in solubility |

Q & A

Q. What are the standard synthetic routes for Ethyl 5-bromo-3-(bromomethyl)-1-benzothiophene-2-carboxylate?

The synthesis typically involves multi-step reactions starting from functionalized benzothiophene precursors. Key steps include:

- Bromination : Introducing bromine at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in solvents such as dichloromethane or carbon tetrachloride .

- Bromomethylation : A bromomethyl group is introduced at the 3-position via radical bromination or substitution reactions, often requiring catalysts like AIBN (azobisisobutyronitrile) for initiation .

- Esterification : Ethyl ester formation at the 2-position using ethyl chloroformate or coupling reagents in the presence of a base (e.g., triethylamine) . Purification is achieved via column chromatography, and intermediates are monitored using TLC and NMR .

Q. Which analytical techniques are essential for characterizing this compound?

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ester functionality. For example, the ethyl group shows a triplet (~1.3 ppm) and quartet (~4.3 ppm) in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ peak at m/z 363.2) and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software is used for refinement and analysis of single-crystal data .

Q. What are the primary chemical reactivities associated with its functional groups?

The compound exhibits reactivity through:

- Bromine substituents : Participate in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

- Bromomethyl group : Acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) .

- Ester group : Hydrolyzable under acidic/basic conditions to carboxylic acids, enabling further derivatization .

Advanced Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Optimization strategies include:

- Temperature control : Maintaining low temperatures (–10°C to 0°C) during bromination reduces undesired di-brominated byproducts .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while additives like molecular sieves absorb moisture to prevent ester hydrolysis .

- Catalyst tuning : Using Pd(PPh₃)₄ in Suzuki couplings improves yield (up to 85%) by reducing palladium black formation .

Q. What computational methods are used to predict the biological activity of this compound?

Advanced approaches include:

- Molecular docking : Software like AutoDock Vina evaluates binding affinity to targets (e.g., HIV reverse transcriptase) by simulating interactions with active sites .

- QSAR modeling : Quantitative structure-activity relationship studies correlate substituent effects (e.g., bromine’s electronegativity) with inhibitory potency .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitutions .

Q. How does the bromomethyl group influence cross-coupling reaction efficiency?

The bromomethyl group enhances reactivity by:

- Electrophilicity : The C-Br bond’s polarization facilitates oxidative addition in Pd-catalyzed couplings, increasing reaction rates .

- Steric effects : Compared to bulkier substituents (e.g., tert-butyl), bromomethyl’s smaller size improves accessibility to catalytic sites, achieving >90% conversion in Heck reactions .

- Byproduct analysis : GC-MS identifies minor elimination products (e.g., benzothiophene alkenes) formed via dehydrohalogenation, guiding solvent optimization (e.g., using THF over DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.